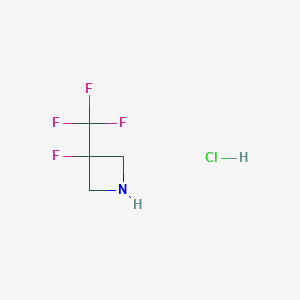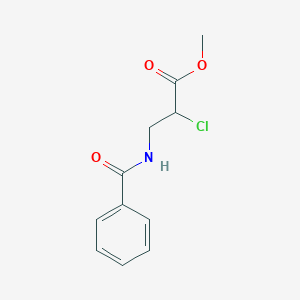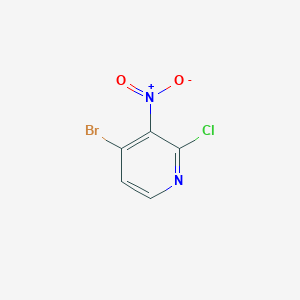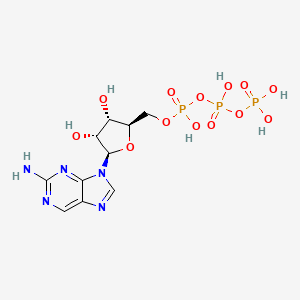![molecular formula C10H7BrF3N3 B1383553 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 2044722-54-3](/img/structure/B1383553.png)
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Übersicht
Beschreibung
“4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound with the CAS number 393-36-2 . It is also known as 5-Amino-2-Bromobenzotrifluoride . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular formula of “4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” include a boiling point of 81-84 °C/0.5 mmHg (lit.) and a melting point of 47-49 °C (lit.) . Its molecular weight is 240.02 .Wissenschaftliche Forschungsanwendungen
Synthesis of Brominated Benzene Derivatives
4-Bromo-3-(trifluoromethyl)aniline: has been utilized in the synthesis of various brominated benzene derivatives, such as 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . These compounds are valuable intermediates in organic synthesis and can be used to create more complex molecules for pharmaceuticals and materials science.
Development of Sphingosine-1-Phosphate Receptor Agonists
This compound serves as a precursor in the preparation of AUY954 , an aminocarboxylate analog of FTY720 . AUY954 is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor, which plays a crucial role in immunomodulation and is a target for drugs treating multiple sclerosis.
Pharmaceutical Research
The trifluoromethyl group present in 4-Bromo-3-(trifluoromethyl)aniline is a common feature in many FDA-approved drugs . This group enhances the biological activity and metabolic stability of pharmaceuticals, making it a significant moiety in drug design and development.
Safety and Hazards
This chemical is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is the sphingosine-1-phosphate receptor (S1P) . This receptor plays a crucial role in regulating the immune system and cardiovascular function.
Mode of Action
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline interacts with the S1P receptor as a monoselective agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell.
Biochemical Pathways
Upon activation of the S1P receptor, a cascade of biochemical reactions is triggered. These reactions are part of the sphingolipid signaling pathway , which regulates a variety of cellular processes, including cell growth, survival, and immune cell trafficking .
Result of Action
The activation of the S1P receptor by 4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can lead to various molecular and cellular effects. For instance, it can influence immune cell trafficking, potentially modulating immune responses .
Eigenschaften
IUPAC Name |
4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c11-8-5-17(16-9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNBVXPVFSDCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)

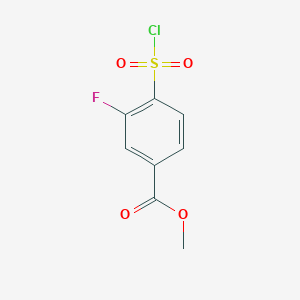

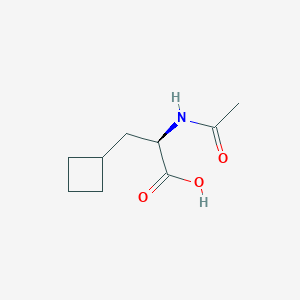
![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)
